molecular formula C6H11NO3 B8442156 (S)-3-methylmorpholine-3-carboxylic acid

(S)-3-methylmorpholine-3-carboxylic acid

Cat. No. B8442156
M. Wt: 145.16 g/mol
InChI Key: SHCBJTXLTBRKHM-LURJTMIESA-N
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Patent
US09447086B2

Procedure details

To a solution of 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid (Accela ChemBio Co., Ltd., CAS: 1052680-53-1, 50 mg, 0.2.0 mmol) in DCM (1 ml) was added trifluoroacetic acid (1 mL) dropwise at room temperature. The resulting mixture was stirred at room temperature for one hour and then concentrated under the vacuum. The residue was used directly in next step without further purification,
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:15]([OH:17])=[O:16])[CH2:7][O:6][CH2:5][CH2:4][N:3]1C(OC(C)(C)C)=O.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:1][C:2]1([C:15]([OH:17])=[O:16])[CH2:7][O:6][CH2:5][CH2:4][NH:3]1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CC1(N(CCOC1)C(=O)OC(C)(C)C)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the vacuum
CUSTOM
Type
CUSTOM
Details
The residue was used directly in next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(NCCOC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09447086B2

Procedure details

To a solution of 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid (Accela ChemBio Co., Ltd., CAS: 1052680-53-1, 50 mg, 0.2.0 mmol) in DCM (1 ml) was added trifluoroacetic acid (1 mL) dropwise at room temperature. The resulting mixture was stirred at room temperature for one hour and then concentrated under the vacuum. The residue was used directly in next step without further purification,
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:15]([OH:17])=[O:16])[CH2:7][O:6][CH2:5][CH2:4][N:3]1C(OC(C)(C)C)=O.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:1][C:2]1([C:15]([OH:17])=[O:16])[CH2:7][O:6][CH2:5][CH2:4][NH:3]1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CC1(N(CCOC1)C(=O)OC(C)(C)C)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the vacuum
CUSTOM
Type
CUSTOM
Details
The residue was used directly in next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(NCCOC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.